3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core structure. Its molecular framework includes:
- A pyrazolo[4,3-c]quinoline core, which combines pyrazole and quinoline moieties.
- Substituents:
- A 4-chlorophenyl group at position 3.
- A 3,4-dimethylphenyl group at position 1.
- A fluorine atom at position 7.
The 8-fluoro substituent may influence electronic properties, such as HOMO/LUMO energy levels, critical for interactions with biological targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-18(26)8-10-22(20)27-13-21(24)23(28-29)16-4-6-17(25)7-5-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJOTMGMUWCQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination of 7-Chloroquinoline
The 8-fluoro substituent is introduced using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions (DMF, 60°C, 12 h). This method avoids harsh fluorinating agents like HF or F₂, achieving 85% yield with minimal byproducts. The reaction proceeds via an electrophilic mechanism, with the fluorine atom preferentially attacking the electron-rich C-8 position due to the directing effect of the adjacent hydrazine group.
Functionalization at C-4: Hydrazine Installation
The 4-hydrazino group is introduced through nucleophilic aromatic substitution (SNAr) of 7-chloro-8-fluoroquinoline-4-carbonitrile with hydrazine hydrate in ethanol (reflux, 8 h, 78% yield). This step is critical for subsequent pyrazole annulation and requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.
Pyrazole Ring Construction via Cyclocondensation
Regioselective Cyclocondensation with 1,3-Diketones
The pyrazole ring is formed by reacting 8-fluoro-4-hydrazinoquinoline with 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1,3-propanedione under nano-ZnO catalysis (ethanol, 80°C, 4 h). The nano-ZnO catalyst enhances regioselectivity, favoring the formation of the 1,3,5-trisubstituted pyrazole isomer (yield: 89%) by stabilizing the transition state through Lewis acid-base interactions. Key advantages include:
Electrochemical Cyclization for Direct Annulation
An alternative one-pot method employs electrochemical conditions to annulate the pyrazole ring onto the quinoline core. Using a graphite anode and stainless-steel cathode in acetonitrile/water (4:1) at 10 mA/cm², the hydrazinoquinoline undergoes oxidative cyclization with in situ-generated aryl radicals from 4-chlorophenylboronic acid and 3,4-dimethylphenylboronic acid. This method achieves 82% yield and eliminates the need for stoichiometric oxidants, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nano-ZnO Cyclocondensation | 89 | 98 | High regioselectivity, reusable catalyst | Requires anhydrous conditions |
| Electrochemical Annulation | 82 | 95 | Solvent sustainability, no oxidants | Specialized equipment needed |
| Suzuki Coupling Sequential | 72 | 90 | Modular substituent introduction | Multiple purification steps required |
Mechanistic Insights and Reaction Kinetics
Cyclocondensation Mechanism
The nano-ZnO-catalyzed reaction proceeds through a six-membered transition state where the catalyst coordinates to the diketone’s carbonyl oxygen, increasing electrophilicity. Hydrazine attack occurs preferentially at the less hindered carbonyl, leading to the observed regiochemistry. Kinetic studies reveal a second-order dependence on hydrazine concentration, with an activation energy of 58 kJ/mol.
Electrochemical Oxidation Pathways
In the electrochemical method, anodic oxidation generates aryl radicals from boronic acids, which couple with the hydrazino group to form C–N bonds. Chronoamperometry data indicate a diffusion-controlled process at potentials >1.2 V vs. Ag/AgCl, with the quinoline’s electron-deficient core facilitating radical recombination.
Scalability and Industrial Considerations
The nano-ZnO method scales linearly to kilogram quantities without yield erosion (86% yield at 5 kg scale). In contrast, the electrochemical route requires optimized cell design for large-scale operation but reduces waste generation by 40% compared to traditional methods. Cost analysis favors the Suzuki coupling approach for small-scale production of analogs, despite higher Pd catalyst costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely higher than analogues with polar groups (e.g., C350-0685 with methoxy), favoring blood-brain barrier penetration for CNS applications .
Biological Activity
3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, supported by data tables and relevant studies.
- Molecular Formula : CHClFN
- Molecular Weight : 401.9 g/mol
- CAS Number : 901005-82-1
Biological Activity Overview
The biological activity of pyrazolo[4,3-c]quinoline derivatives, including the compound , has been extensively studied. Key findings indicate significant anti-inflammatory and anti-cancer properties.
Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit potent anti-inflammatory effects. A notable study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound displayed significant inhibition of NO production and inducible nitric oxide synthase (iNOS) expression.
Table 1: Inhibitory Effects on NO Production
| Compound | IC (µM) | Cytotoxicity (%) at 10 µM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | Not specified | Not specified |
| 2c | Not specified | Not specified |
Note: Compound 2a showed high cytotoxicity despite its potent inhibitory activity on NO production .
Anti-cancer Activity
The potential anti-cancer activity of this compound is also noteworthy. Pyrazolo[4,3-c]quinolines have been implicated in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.
Case Study: Breast Cancer Cell Lines
In a study involving breast cancer cell lines, derivatives of pyrazolo[4,3-c]quinoline were shown to induce apoptosis and inhibit cell growth. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis provides insights into how different substituents affect biological activity. For instance:
- Electron-Donating Groups : Substituents at the para-position generally enhance inhibitory activity on NO production compared to ortho or meta positions.
- Fluorine Substitution : The presence of fluorine at position 8 is associated with increased potency against inflammatory responses.
Future Directions
Further research is necessary to optimize the structure of pyrazolo[4,3-c]quinoline derivatives for enhanced efficacy and reduced toxicity. Ongoing studies aim to elucidate the precise mechanisms underlying their biological activities and to explore their potential as therapeutic agents in inflammatory diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
